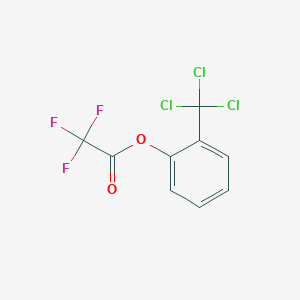
2-(Trichloromethyl)phenyl trifluoroacetate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trichloromethyl)phenyl trifluoroacetate, or 2-TCPTA, is an organic compound with a trifluoroacetate functional group. It is a colorless, volatile liquid with a pungent odor. 2-TCPTA is a versatile reagent used in organic synthesis, and has a wide range of applications in scientific research. It is also used as a catalyst in the production of pharmaceuticals, agrochemicals, and other chemicals.
Mécanisme D'action
2-TCPTA acts as a catalyst in the synthesis of organic compounds, promoting the formation of the desired product. The trifluoroacetic acid serves as a solvent for the organic phase, while the 2-chloro-4-methylphenol serves as a solvent for the aqueous phase. The reaction is catalyzed by a base, such as potassium carbonate, which serves to neutralize the trifluoroacetic acid and promote the formation of the desired product.
Biochemical and Physiological Effects
2-TCPTA is not known to have any biochemical or physiological effects. It is not metabolized or absorbed by the body, and its use in scientific research does not pose any known health risks.
Avantages Et Limitations Des Expériences En Laboratoire
2-TCPTA is a versatile reagent with a wide range of applications in organic synthesis and scientific research. It is relatively inexpensive, readily available, and easy to use. However, it is volatile and has a pungent odor, which can make it difficult to work with in some laboratory environments. In addition, it is corrosive and should be handled with care.
Orientations Futures
In the future, 2-TCPTA could be used in the development of new drugs and other therapeutic agents. It could also be used in the synthesis of new fluorinated compounds and other materials with potentially useful properties. In addition, it could be used in the synthesis of peptides and other biopolymers for use in medical research. Finally, it could be used in the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
2-TCPTA can be synthesized from trifluoroacetic acid and 2-chloro-4-methylphenol. The reaction is conducted in a two-phase solvent system, with the trifluoroacetic acid acting as the solvent for the organic phase and the 2-chloro-4-methylphenol acting as the solvent for the aqueous phase. The reaction proceeds in the presence of a base, such as potassium carbonate, which serves to neutralize the trifluoroacetic acid and promote the formation of the desired product.
Applications De Recherche Scientifique
2-TCPTA is a useful reagent for a variety of scientific research applications. It is used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other chemicals. In addition, it is used in the preparation of fluoroalkenes and other fluorinated compounds, as well as in the synthesis of peptides and other biopolymers. It is also used as a reagent in the synthesis of fluorinated aromatic compounds.
Propriétés
IUPAC Name |
[2-(trichloromethyl)phenyl] 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O2/c10-8(11,12)5-3-1-2-4-6(5)17-7(16)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSMYHUBBQMWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)





![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)

![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)
